N-Acetyl-heparin
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Overview
Description
N-Acetyl-heparin: is a derivative of heparin, a naturally occurring anticoagulant found in the body. Unlike heparin, this compound lacks anticoagulant properties, making it useful in various medical and scientific applications without the risk of bleeding complications . It is primarily used to protect cardiac, vascular, and neural tissues by inhibiting complement activation and neutrophil infiltration at damage sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-heparin is typically prepared from porcine mucosal heparin through a modification of the method developed by Nagasawa and Inoue . The process involves the N-acetylation of heparin, which can be achieved using acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under controlled conditions to ensure the desired degree of acetylation.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of heparin from animal tissues, followed by chemical modification. The heparin is first purified and then subjected to N-acetylation using acetic anhydride. The product is then purified to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-heparin undergoes various chemical reactions, including:
N-deacetylation: This reaction involves the removal of acetyl groups, which can be achieved using strong bases or acids.
N-sulfonation:
Common Reagents and Conditions:
N-deacetylation: Sodium hydroxide or hydrochloric acid can be used under controlled conditions to achieve partial or complete deacetylation.
N-sulfonation: Sulfur trioxide-pyridine complex is commonly used for sulfonation reactions, typically carried out at low temperatures to prevent degradation.
Major Products Formed:
Scientific Research Applications
N-Acetyl-heparin has a wide range of scientific research applications, including:
Cardiovascular Protection: It is used to protect cardiac tissues by inhibiting complement activation and neutrophil infiltration.
Neuroprotection: It helps protect neural tissues in various neurological conditions by reducing inflammation.
Anti-inflammatory Agent: this compound is used in research to study its anti-inflammatory properties and potential therapeutic applications.
Biomaterials: It is used in the development of biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
N-Acetyl-heparin exerts its effects primarily by inhibiting complement activation and neutrophil infiltration . The compound interacts with various molecular targets, including complement proteins and cell surface receptors, to modulate immune responses and reduce inflammation . This mechanism is particularly beneficial in protecting tissues from damage during inflammatory conditions.
Comparison with Similar Compounds
Heparin: A naturally occurring anticoagulant with strong anticoagulant properties.
Low-Molecular-Weight Heparin: A derivative of heparin with reduced molecular weight and enhanced pharmacokinetic properties.
Fondaparinux: A synthetic pentasaccharide that mimics the antithrombin-binding region of heparin.
Uniqueness of N-Acetyl-heparin: this compound is unique in that it retains many of the beneficial properties of heparin, such as anti-inflammatory and tissue-protective effects, without the anticoagulant activity . This makes it particularly useful in situations where anticoagulation is not desired, such as in certain inflammatory and neuroprotective applications .
Properties
CAS No. |
134498-62-7 |
---|---|
Molecular Formula |
C30H43N2Na4O31S3- |
Molecular Weight |
1115.8 g/mol |
IUPAC Name |
tetrasodium;3-[3-acetamido-5-[5-[3-acetamido-5-methoxy-4-sulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylate |
InChI |
InChI=1S/C30H48N2O31S3.4Na/c1-7-14(35)16(37)22(24(56-7)26(40)41)60-28-12(31-8(2)33)15(36)19(10(57-28)5-54-64(44,45)46)59-30-18(39)17(38)23(25(62-30)27(42)43)61-29-13(32-9(3)34)21(63-66(50,51)52)20(53-4)11(58-29)6-55-65(47,48)49;;;;/h7,10-25,28-30,35-39H,5-6H2,1-4H3,(H,31,33)(H,32,34)(H,40,41)(H,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-5 |
InChI Key |
QEZNLARJERSVRZ-UHFFFAOYSA-I |
Canonical SMILES |
CC1C(C(C(C(O1)C(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])OC4C(C(C(C(O4)COS(=O)(=O)[O-])OC)OS(=O)(=O)[O-])NC(=O)C)O)O)O)NC(=O)C)O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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